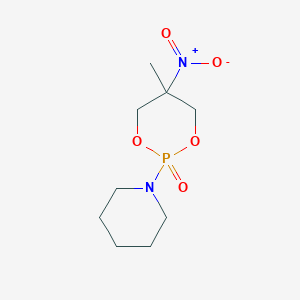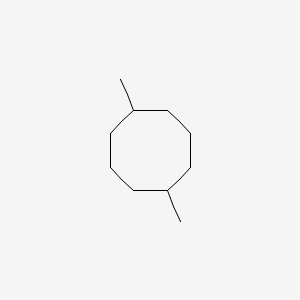
1,5-Dimethylcyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylcyclooctane is an organic compound with the molecular formula C10H20 . It is a cycloalkane, meaning it consists of a ring of carbon atoms with two methyl groups attached at the 1 and 5 positions. This compound is known for its structural rigidity and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dimethylcyclooctane can be synthesized through several methods. One common approach involves the [4+4]-cycloaddition of isoprene , followed by hydrogenation. This method is selective and high-throughput, making it suitable for industrial applications .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron-catalyzed reactions to facilitate the cycloaddition process. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This reaction can produce ketones or alcohols depending on the reagents and conditions used.
Reduction: Hydrogenation can further reduce the compound to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,5-Dimethylcyclooctane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials and as a solvent in various chemical processes
Mécanisme D'action
The mechanism of action of 1,5-Dimethylcyclooctane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of ketones or alcohols. In reduction reactions, hydrogen atoms are added to the compound, reducing it to simpler hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
1,5-Dimethylcyclooctane can be compared with other cycloalkanes such as:
Cyclooctane: Lacks the methyl groups, making it less sterically hindered.
1,2-Dimethylcyclooctane: Has methyl groups at different positions, affecting its chemical behavior.
Cyclohexane: A smaller ring structure, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific ring size and the position of the methyl groups, which influence its reactivity and applications .
Propriétés
Numéro CAS |
21328-57-4 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1,5-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-7-10(2)8-4-6-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
SUYSLDYIPPVBGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(CCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


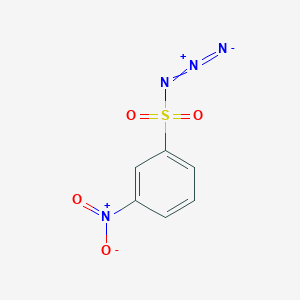

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


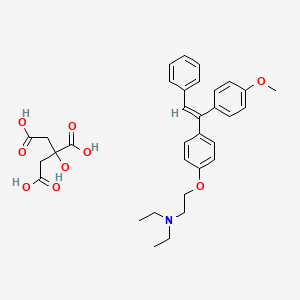
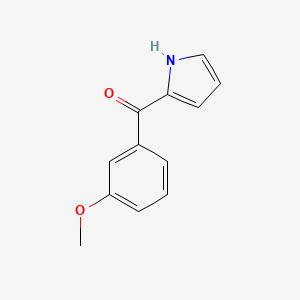
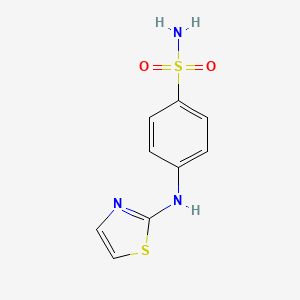
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
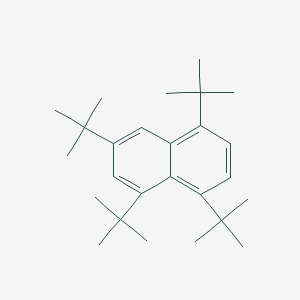
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
